Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Beschreibung

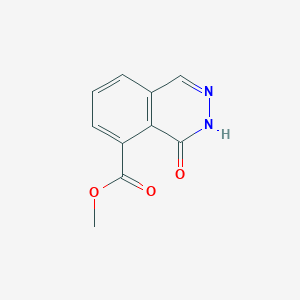

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate (CAS: 14340-52-4) is a phthalazine derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. Its structure comprises a phthalazine ring system substituted with a methyl ester group at the 5-position and a keto group at the 4-position (Figure 1). These functional groups confer distinct chemical reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions .

Its synthetic routes typically involve cyclization of substituted hydrazines with dicarbonyl intermediates under mild conditions (e.g., ethanol or DMF with potassium carbonate catalysis) . Industrial-scale production employs continuous flow reactors to optimize yields .

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

methyl 4-oxo-3H-phthalazine-5-carboxylate |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-5-11-12-9(13)8(6)7/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

KBPFHCSMFMOFBL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC2=C1C(=O)NN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with methyl chloroformate to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Phthalazine derivatives with additional oxygen functionalities.

Reduction: Hydroxyphthalazine derivatives.

Substitution: Various substituted phthalazine esters and amides.

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the phthalazine or related heterocyclic cores but differ in substituent patterns, leading to variations in biological activity, solubility, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Key Substituents | Biological Activity | Similarity Index |

|---|---|---|---|---|---|

| Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate | 14340-52-4 | Phthalazine | 5-methyl ester, 4-keto | Anticancer, antimicrobial | Reference |

| 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Phthalazine | 1-carboxylic acid, 4-keto | Enzyme inhibition | 0.73 |

| Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate | N/A | Quinazoline | 5-methyl ester, 4-keto | Antiviral, kinase inhibition | 0.70 |

| Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | N/A | Oxazole | 3-fluorophenyl, dihydro-oxazole | Analgesic, anti-inflammatory | 0.65 |

| Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | N/A | Imidazole | 5-methyl, 2-keto, ethyl ester | Antimicrobial | 0.68 |

Key Differentiators :

Core Heterocycle: Phthalazine (target compound) vs. quinazoline (): The phthalazine ring has a fused benzene and pyridazine structure, while quinazoline fuses benzene with a pyrimidine ring. This difference alters electron distribution, affecting binding affinity to biological targets like topoisomerases .

Substituent Position and Nature :

- The 5-methyl ester in the target compound enhances lipophilicity compared to the 1-carboxylic acid in 3260-44-4, improving membrane permeability .

- Fluorophenyl groups () introduce electronegativity and metabolic stability but reduce solubility in aqueous media .

Biological Activity :

- The target compound’s anticancer activity is linked to phthalazine’s ability to intercalate DNA, whereas oxazole derivatives () target cyclooxygenase enzymes for anti-inflammatory effects .

- Quinazoline derivatives () often inhibit tyrosine kinases (e.g., EGFR), a mechanism less prominent in phthalazines .

Biologische Aktivität

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is an organic compound belonging to the phthalazine family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has a molecular formula of and a molecular weight of approximately 204.18 g/mol. Its structure features a phthalazine ring system with a methyl ester group at the carboxylate position and a keto group at the 4-position. These structural characteristics contribute to its reactivity and biological activity.

The biological activity of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors crucial for cellular processes such as DNA replication and repair, thereby exerting anticancer effects. This inhibition can lead to apoptosis in cancer cells and potentially disrupt the growth of pathogenic microorganisms.

Antimicrobial Properties

Studies have shown that methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has demonstrated cytotoxic effects on human tumor cell lines, including prostate cancer (PC-3), breast cancer (MDA-MB-231), and leukemia (HL-60). The following table summarizes the IC50 values obtained from these studies:

These findings suggest that methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate could be a promising candidate for further development as an anticancer therapeutic agent.

Case Studies

- In Vitro Studies : In a study evaluating the antiproliferative activity of various phthalazine derivatives, methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate was found to be more effective than standard chemotherapeutics like temozolomide against specific cancer cell lines .

- Mechanistic Insights : Additional research has focused on elucidating the specific pathways affected by this compound. It was found to induce apoptosis through caspase activation in cancer cells, highlighting its potential as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.